N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide
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Description
N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H16ClN3O and its molecular weight is 325.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Experimental and Theoretical Studies of Functionalization Reactions : This study focused on the synthesis and characterization of compounds structurally similar to N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, providing insights into their functionalization reactions and the theoretical mechanisms involved (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Benzamide-Based Aminopyrazoles : A study reported the synthesis of benzamide-based aminopyrazoles with potential biological applications. This research contributes to our understanding of the chemical properties and potential applications of compounds related to this compound (Saeed et al., 2015).
Biological Evaluation
Antimycobacterial Screening of Pyrazole Derivatives : This research involved the synthesis and evaluation of pyrazole derivatives, including compounds structurally similar to this compound, for their antimycobacterial properties (Nayak et al., 2016).
Inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1) : A series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides were designed as inhibitors of CARM1, showcasing the potential pharmaceutical applications of related compounds (Allan et al., 2009).
Material Science Applications
- Polyamides and Polyimides Containing Pyrazoline Moieties : This study explored the synthesis and properties of polyamides and polyimides containing pyrazoline structures. The research is relevant for understanding the material science applications of pyrazole derivatives (Mikroyannidis, 1997).
Antitumor Agents
- Synthesis of Benzothiazole Derivatives with Antitumor Properties : This research focused on the synthesis of benzothiazole derivatives, related to the pyrazole family, showing significant antitumor activities (Yoshida et al., 2005).
Properties
IUPAC Name |
N-benzyl-4-chloro-2-(4-methylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-7-9-15(10-8-13)22-17(16(19)12-21-22)18(23)20-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMJEEPOKKEOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)Cl)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.